(E)-5-Chloro-2-phenylpent-4-enoic acid

Description

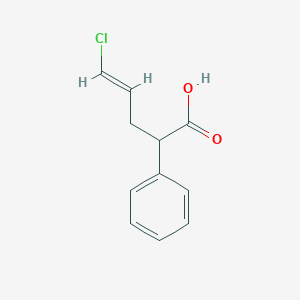

(E)-5-Chloro-2-phenylpent-4-enoic acid is a chlorinated unsaturated carboxylic acid featuring a phenyl substituent at position 2 and a chlorine atom at position 5, with an E-configuration at the double bond (C4–C5). The compound’s structure combines aromatic (phenyl) and electron-withdrawing (chlorine) groups, influencing its physicochemical properties and reactivity.

Key structural attributes:

- Molecular formula: Presumed as C₁₁H₁₁ClO₂ (based on substituent positions and analogy to ).

- Functional groups: Carboxylic acid (position 1), chloroalkene (position 4–5), phenyl (position 2).

- Stereochemistry: E-configuration at the double bond ensures distinct spatial arrangement, affecting intermolecular interactions.

Properties

IUPAC Name |

(E)-5-chloro-2-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c12-8-4-7-10(11(13)14)9-5-2-1-3-6-9/h1-6,8,10H,7H2,(H,13,14)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXBEHSTUAFINH-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC=CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C/C=C/Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91193-19-0 | |

| Record name | 5-chloro-2-phenylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Chloro-2-phenylpent-4-enoic acid typically involves the use of starting materials such as 2-phenylpent-4-enoic acid and chlorinating agents. One common method is the chlorination of 2-phenylpent-4-enoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Chloro-2-phenylpent-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-phenylpent-4-enoic acid.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 2-phenylpent-4-enoic acid.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(E)-5-Chloro-2-phenylpent-4-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-5-Chloro-2-phenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic reactions, while the phenyl and carboxylic acid groups can engage in various binding interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(S,E)-5-Chloro-2-isopropylpent-4-enoic Acid

Molecular formula : C₈H₁₃ClO₂; Molecular weight : 176.64 g/mol .

- Structural differences : The phenyl group in the target compound is replaced with an isopropyl group at position 2.

- Solubility: Increased hydrophobicity compared to the phenyl analog due to the nonpolar isopropyl group. Stereochemical complexity: The (S,E)-configuration adds chiral and geometric isomerism, relevant in enantioselective synthesis or biological activity .

- Applications : Used as an intermediate in renin inhibitors (e.g., Aliskiren Inter-3) .

(R)-2-Amino-5-phenylpent-4-enoic Acid

Molecular formula: C₁₁H₁₃NO₂; Molecular weight: 191.23 g/mol .

- Structural differences: Chlorine at position 5 is replaced with a phenyl group, and position 2 features an amino (-NH₂) group instead of phenyl.

- Impact on properties: Acidity/Basicity: The amino group increases basicity (pKa ~9–10) compared to the carboxylic acid (pKa ~4–5) in the target compound. Hydrogen bonding: Amino group enables hydrogen bonding, enhancing solubility in polar solvents.

(2Z)-3-(Biphenyl-4-yl)-5-(4-Chlorophenyl)pent-2-enoic Acid

Molecular formula : C₂₃H₁₉ClO₂ (inferred from ).

- Structural differences : Extended conjugation with biphenyl and chlorophenyl groups; Z-configuration at the double bond.

- Lipophilicity: Higher logP value than the target compound due to aromatic bulk. Applications: Likely explored as a ligand or inhibitor in medicinal chemistry (e.g., HY-124308) .

5-Chloro-4-oxopentanoic Acid

Molecular formula : C₅H₇ClO₃; Molecular weight : 150.56 g/mol .

- Structural differences : Ketone (position 4) replaces the double bond and phenyl group.

- Impact on properties :

- Acidity : The electron-withdrawing ketone increases carboxylic acid acidity (lower pKa) compared to the target compound.

- Reactivity : Susceptible to nucleophilic attack at the ketone, unlike the conjugated alkene in the target compound.

- Applications : Intermediate in β-ketoacid metabolism or synthesis of heterocycles .

Data Table: Comparative Overview

Key Research Findings and Trends

- Substituent Effects : Phenyl groups enhance aromatic interactions, while alkyl groups (e.g., isopropyl) increase hydrophobicity. Chlorine atoms and ketones modulate electronic properties and acidity .

- Stereochemical Influence : E/Z configurations and chiral centers critically affect biological activity and synthetic pathways, as seen in Aliskiren intermediates .

- Synthetic Relevance : Propargylation and alkynylation methods () may be adaptable for synthesizing the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.